Product packaging for Aloxiprin(Cat. No.:CAS No. 9014-67-9)

Aloxiprin

Cat. No.: B1512675
CAS No.: 9014-67-9
M. Wt: 282.12 g/mol
InChI Key: MXCPYJZDGPQDRA-UHFFFAOYSA-N
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Description

Conceptual Framework of Aloxiprin as a Chemical Entity

This compound, also known as aluminium acetylsalicylate, is a coordination complex formed between aluminium hydroxide (B78521) and acetylsalicylic acid (aspirin). patsnap.compatsnap.com The chemical interaction involves the coordination of aluminium ions (Al³⁺) with the carboxylate and acetyl groups of the acetylsalicylate moieties. This results in a polymeric structure. mims.com The formulation is designed to delay the release of salicylate (B1505791) in the stomach.

Under aqueous conditions, this compound undergoes hydrolysis, a reaction influenced by both pH and temperature. In acidic environments (pH < 3), it dissociates into aluminum ions (Al³⁺) and acetylsalicylic acid. Conversely, under alkaline conditions (pH > 9), the hydrolysis yields aluminum hydroxide and salicylate ions.

Key chemical identifiers and properties of this compound are detailed in the table below.

PropertyValue
IUPAC Name dialuminum;2-acetyloxybenzoic acid;oxygen(2-)
CAS Number 9014-67-9
Molecular Formula C9H8Al2O7
Molecular Weight 282.12 g/mol
InChI Key MXCPYJZDGPQDRA-UHFFFAOYSA-N

Historical Evolution of Research on this compound

Research into this compound dates back to at least the early 1960s. A significant early study in 1963 described the in vitro and in vivo properties of this compound, identifying it as a new aluminium derivative of acetylsalicylic acid. wikipedia.org This foundational research set the stage for further investigation into its properties. Throughout the 1960s and 1970s, clinical trials were conducted to compare this compound with other anti-inflammatory drugs of the era, such as phenylbutazone, and to evaluate its efficacy in conditions like rheumatoid arthritis. wikipedia.orgnih.gov For instance, a 1976 randomized crossover trial compared micro-encapsulated aspirin (B1665792) with this compound in outpatients with rheumatoid arthritis, finding that both preparations improved the clinical status of the patients. nih.gov These studies were crucial in establishing its profile as an anti-inflammatory and analgesic agent. Over time, this compound became recognized as an obsolete aspirin preparation that lacks modern, extensive clinical documentation compared to newer compounds. svelic.se

Current Paradigms and Research Significance of this compound

In contemporary research, this compound is often used as a reference or model compound in studies. Its primary biological action is mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins (B1171923). patsnap.com This mechanism is similar to that of its parent compound, aspirin. mims.com By inhibiting COX-1 and COX-2, this compound interferes with the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation and pain. patsnap.compatsnap.com

Recent research has also explored its potential to modulate other inflammatory pathways beyond COX inhibition, such as the NF-kB signaling pathway. In vitro studies have even suggested that this compound may induce apoptosis in certain cancer cell lines. Furthermore, it serves as a model compound in the investigation of metal-organic frameworks and coordination complexes.

Theoretical Contributions to Chemical and Biological Sciences

The study of this compound has contributed to several theoretical concepts in chemistry and biology.

Prodrug Development: this compound is considered a pro-drug of acetylsalicylic acid. chemicalbook.com The design of this compound as a polymeric derivative of aspirin that releases the active moiety through hydrolysis represents an early strategy to modify a drug's properties. patsnap.com This concept of creating a compound that is converted into an active drug within the body has been a significant area of pharmaceutical research, aiming to improve drug delivery, reduce side effects, and enhance efficacy.

Polymeric Drug Formulations: Research into this compound and other similar compounds has advanced the understanding of using polymers to deliver drugs. The attachment of drug molecules to a polymer backbone, as seen with this compound, can alter the release profile and duration of action. scite.aiscite.ai This has led to broader investigations into biodegradable polymers for controlled drug release, with applications in various medical devices and therapeutic systems. rutgers.eduresearchgate.net

Salicylate Chemistry and Biology: As a derivative of salicylic (B10762653) acid, research on this compound is part of the larger body of knowledge on salicylates. nih.gov Studies on how modifications to the salicylic acid structure, such as the formation of the this compound complex, affect its biological activity contribute to a deeper understanding of the structure-activity relationships of this important class of compounds. researchgate.net The incorporation of salicylic acid moieties into polymers has been shown to enhance the hydrolytic degradability of the polymers, a finding with implications for creating more sustainable materials. umn.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Al2O7 B1512675 Aloxiprin CAS No. 9014-67-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dialuminum;2-acetyloxybenzoic acid;oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.2Al.3O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;;;;/h2-5H,1H3,(H,11,12);;;;;/q;2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCPYJZDGPQDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.[O-2].[O-2].[O-2].[Al+3].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Al2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238044
Record name Aloxiprin [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9014-67-9
Record name Aloxiprin [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009014679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloxiprin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aloxiprin [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOXIPRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT214X4XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Modification Strategies of Aloxiprin

Primary Synthetic Routes for Aloxiprin Preparation

The primary synthetic route for this compound involves a direct chemical reaction between aluminum hydroxide (B78521) and acetylsalicylic acid. This reaction forms a coordination complex, where aluminum ions interact with the acetylsalicylate moieties.

Reactant Precursors and Stoichiometric Considerations

The key starting materials for this compound synthesis are aluminum hydroxide (Al(OH)₃) and acetylsalicylic acid (aspirin). A precursor in chemistry is a compound that participates in a chemical reaction to produce another compound, serving as the starting point for the desired chemical products. reagent.co.ukwikipedia.org In the preparation of this compound, both aluminum hydroxide and acetylsalicylic acid are used in stoichiometric amounts. Stoichiometry is crucial in pharmaceutical formulation to determine the precise quantities of reactants needed for efficient drug production, ensuring purity and minimizing waste. tutorchase.com

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

Optimizing reaction conditions is vital for achieving high yield and purity of this compound. The reaction is typically conducted in a suitable solvent, often an aqueous or mixed solvent system, to facilitate the interaction between the reactants.

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterTypical Range/ValuePurpose
Aluminum hydroxide Stoichiometric amountReactant
Acetylsalicylic acid Stoichiometric amountReactant
Solvent Water or aqueous-organic mixMedium for reaction
Temperature 25–60 °CFacilitate reaction without degradation
pH Slightly acidic to neutralOptimize complex formation
Reaction time 1–4 hoursEnsure completion of reaction and stabilization

The reaction proceeds via the coordination of aluminum ions with acetylsalicylate anions, resulting in this compound as a solid complex. This complex can then be isolated through filtration and dried under controlled conditions to obtain a pure pharmaceutical-grade powder.

Temperature control is critical in this compound synthesis to facilitate the reaction without causing degradation of the reactants or products. Studies indicate that maintaining the reaction temperature below 60 °C significantly improves the yield and purity of this compound. Elevated temperatures can accelerate side reactions, such as hydrolysis or decomposition of acetylsalicylic acid.

Maintaining a specific pH range is crucial for optimizing the formation of the aluminum acetylsalicylate complex and preventing undesirable side reactions like hydrolysis or decomposition. A pH near neutral is reported to significantly enhance the yield and purity of this compound. this compound itself undergoes hydrolysis under aqueous conditions, with its stability influenced by pH and temperature. In acidic media (pH < 3), this compound dissociates into aluminum ions and acetylsalicylic acid, a reaction accelerated at higher temperatures (50–80°C). Conversely, under alkaline conditions (pH > 9), hydrolysis yields aluminum hydroxide and salicylate (B1505791) ions. This pH-dependent hydrolysis is pharmacologically significant for the controlled release of acetylsalicylic acid in the gastrointestinal tract.

Exploration of Derivatization and Analogue Synthesis

Chemical derivatization involves altering the structure of a known drug molecule to improve its physical, chemical, and pharmacological properties, such as increasing potency, solubility, or selectivity, or reducing side effects. biomedres.us While the provided information details the synthesis of this compound itself, specific examples of its direct derivatization or the synthesis of its analogues are not extensively detailed in the search results. However, the principles of structural modification are broadly applied in medicinal chemistry to develop new drug candidates. biomedres.usiipseries.org

Structural Modifications and Their Chemical Implications

Structural modifications in drug discovery often involve adding or removing specific functional groups to enhance therapeutic efficacy, selectivity, pharmacokinetics, and physicochemical properties. iipseries.org For instance, changes can aim to increase a drug's water solubility for better absorption and distribution, enhance selectivity for a target molecule, or alter its metabolism to affect its half-life. biomedres.us The introduction of unsaturated groups or ring systems can create more rigid analogues, which may lead to stronger binding to biological targets. biomedres.us

While this compound is a polymeric derivative of aspirin (B1665792) with aluminum oxide, designed for reduced gastrointestinal irritation , the literature does not explicitly detail further chemical modifications or analogue syntheses of this compound itself. Instead, the focus is on its formation as a modified aspirin compound. General strategies for chemical derivatization, as seen with other compounds, include modifications of carboxylic acid groups, aromatic rings, or other functional groups to explore new biological activities or improve existing ones. mdpi.comnih.gov

Comparative Synthetic Methodologies for this compound Analogues

The primary synthetic route for this compound involves a direct chemical reaction between aluminum hydroxide (Al(OH)₃) and acetylsalicylic acid (aspirin) . This reaction leads to the formation of a coordination complex where aluminum ions interact with the acetylsalicylate moieties .

The synthesis of this compound is typically conducted in a suitable solvent, often an aqueous or mixed solvent system, under controlled temperature and pH conditions . Temperatures ranging from 25–60 °C are commonly employed to facilitate optimal complex formation without degrading the acetylsalicylic acid . Maintaining a slightly acidic to neutral pH range is crucial to favor the formation of the aluminum acetylsalicylate complex and prevent hydrolysis or decomposition . Reaction times generally span 1–4 hours to ensure complete reaction and complex stabilization .

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterTypical Range/ValuePurpose
Aluminum hydroxideStoichiometric amountReactant
Acetylsalicylic acidStoichiometric amountReactant
SolventWater or aqueous-organic mixMedium for reaction
Temperature25–60 °CFacilitate reaction without degradation
pHSlightly acidic to neutralOptimize complex formation and prevent decomposition
Reaction time1–4 hoursEnsure completion of reaction and complex stabilization

In industrial production, the synthesis of this compound is scaled up with stringent control over these parameters to ensure batch-to-batch consistency, high purity, and yield . This includes the use of large-scale stirred tank reactors equipped with temperature and pH monitoring systems, efficient mixing, automated control to prevent side reactions, post-reaction filtration for impurity removal, and controlled drying processes .

While specific comparative synthetic methodologies for this compound analogues are not extensively detailed in the literature, this compound itself is a significant example of a metal-organic coordination complex involving a pharmaceutical ligand. Its synthesis provides a foundational understanding for the potential preparation of similar coordination complexes (analogues) by varying the metal ion, the organic acid, or the reaction conditions to alter the coordination environment and resulting polymeric structure. This compound serves as a model compound in studies involving metal-organic frameworks and coordination complexes, suggesting that its synthetic principles can inform the development of related compounds .

Mechanistic Understanding of this compound Formation and Stability

Coordination Chemistry in this compound Structure

This compound is fundamentally a coordination complex formed through the chemical interaction between aluminum hydroxide and acetylsalicylic acid . The formation mechanism involves the coordination of aluminum ions (Al³⁺) with the acetylsalicylate anions . Specifically, the aluminum ions interact with the carboxylate and acetyl groups of the acetylsalicylic acid molecule . This interaction results in a polymeric condensation product of aluminum oxide and aspirin mims.com.

The chemical formula of this compound is C₉H₈Al₂O₇ nih.gov. Its systematic (IUPAC) name is dialuminum;2-acetyloxybenzoic acid;oxygen(2-) nih.gov. The coordination bonding within this compound has been confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy . This compound's role as a model compound in coordination chemistry studies highlights the significance of its unique structural arrangement .

Hydrolytic Degradation Pathways of this compound in Aqueous Media

This compound's stability is critically influenced by its environment, particularly in aqueous media, where it undergoes hydrolysis . This hydrolytic degradation is essential for the pharmacological release of acetylsalicylic acid . The pathways of degradation are highly dependent on pH and temperature conditions .

Acidic Hydrolysis: In acidic environments, specifically at pH values below 3, this compound dissociates . This process leads to the release of aluminum ions (Al³⁺) and acetylsalicylic acid . The rate of this acidic hydrolysis is accelerated at elevated temperatures, typically between 50–80°C .

Basic Hydrolysis: Conversely, under alkaline conditions (pH values above 9), this compound undergoes hydrolysis to yield aluminum hydroxide (Al(OH)₃) and salicylate ions .

The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is employed to quantify purity and detect impurities, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to evaluate its thermal stability and decomposition profiles . Optimal storage conditions, such as low humidity and a pH range of 6–8, are recommended to prevent premature hydrolysis and maintain the integrity of the compound .

Molecular and Cellular Mechanisms of Aloxiprin Activity

Cyclooxygenase Enzyme Inhibition and Prostaglandin (B15479496) Pathway Modulation

The fundamental mechanism of action for Aloxiprin, via its aspirin (B1665792) component, involves the inhibition of cyclooxygenase (COX) enzymes patsnap.compatsnap.com. COX enzymes are crucial in the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever patsnap.compatsnap.comcaldolor.com. By inhibiting these enzymes, this compound reduces the synthesis of these pro-inflammatory eicosanoids, leading to its anti-inflammatory, analgesic, and antipyretic effects patsnap.compatsnap.com.

Differential Inhibition of COX-1 and COX-2 Isoforms at a Molecular Level

Cyclooxygenase exists in two primary isoforms: COX-1 and COX-2 patsnap.comjpp.krakow.pl. COX-1 is constitutively expressed and plays a role in maintaining physiological functions, including gastric mucosal protection and platelet aggregation patsnap.compatsnap.comjpp.krakow.pl. In contrast, COX-2 is primarily inducible and becomes significantly upregulated during inflammatory responses patsnap.compatsnap.comjpp.krakow.pl.

Aspirin, the active pharmacological component of this compound, irreversibly inhibits both COX-1 and COX-2 enzymes nih.govnih.gov. However, it exhibits a greater inhibitory effect on COX-1 compared to COX-2 nih.gov. At a molecular level, aspirin inhibits prostaglandin formation in both isoforms by covalently modifying Ser-530 in the cyclooxygenase active site nih.gov. Despite this, COX-2 can still oxygenate arachidonic acid, leading to the formation of 15R-hydroperoxy-eicosatetraenoic acid instead of prostaglandin G2 (PGG2) nih.gov. This lipoxygenase-type reaction, involving aspirin-treated COX-2 and other lipoxygenases, results in the production of polyhydroxylated lipids such as aspirin-triggered lipoxins and resolvins, which possess anti-inflammatory properties nih.gov.

Impact on Eicosanoid Biosynthesis Pathways

Eicosanoids are signaling molecules derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids like arachidonic acid wikipedia.orgnih.gov. The COX pathway is a major route for eicosanoid biosynthesis, leading to the production of prostaglandins, thromboxanes, and prostacyclins wikipedia.orgnih.govccjm.org. This compound's inhibition of COX enzymes directly impacts these pathways by reducing the synthesis of pro-inflammatory eicosanoids patsnap.compatsnap.comnih.gov. This reduction in prostaglandin and thromboxane (B8750289) synthesis contributes to its anti-inflammatory and analgesic effects patsnap.compatsnap.com.

EnzymePrimary RoleImpact of this compound (via Aspirin)
COX-1Constitutive, physiological functions (gastric protection, platelet aggregation) patsnap.compatsnap.comjpp.krakow.plInhibited, with a stronger effect than on COX-2 nih.gov
COX-2Inducible, inflammatory responses patsnap.compatsnap.comjpp.krakow.plInhibited, but retains some activity leading to anti-inflammatory lipoxins nih.gov

Modulation of Inflammatory Signaling Pathways

While the primary mechanism of this compound is COX inhibition, its active component, aspirin, may also influence other inflammatory signaling pathways.

NF-κB Signaling Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of innate and adaptive immunity, inflammation, and stress responses bosterbio.com. NF-κB functions as a dimeric transcription factor, controlling the expression of numerous genes, including those for pro-inflammatory cytokines bosterbio.comnih.gov. Activation of NF-κB typically involves the dissociation of NF-κB from its inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus bosterbio.com.

While direct detailed research findings on this compound's specific interactions with the NF-κB pathway are not extensively detailed in the provided search results, aspirin (its active component) is known to have broader immunomodulatory properties. Inflammation often involves the activation of NF-κB, which in turn induces the synthesis of pro-inflammatory cytokines nih.govfrontiersin.orgrudn.ru. The anti-inflammatory effects of NSAIDs like aspirin are generally linked to their ability to reduce the production of these inflammatory mediators caldolor.comjpp.krakow.pl.

Regulation of Pro-inflammatory Cytokine Expression

Pro-inflammatory cytokines, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are key modulators of inflammation, produced by immune cells in response to pathogens to stimulate and recruit other immune cells sinobiological.comthermofisher.com. Their dysregulation can lead to chronic inflammation sinobiological.com.

Aspirin has been shown to influence the production of these cytokines. For example, some studies indicate that physiologically relevant concentrations of acetylsalicylic acid can significantly increase the production of IL-1β, IL-10, and IL-6 in a dose-dependent manner, particularly in the context of toll-like receptor (TLR) ligand-triggered inflammation plos.org. This suggests a complex immunomodulatory role beyond simple COX inhibition, potentially involving the regulation of cytokine expression, though the precise mechanisms for this compound itself are not explicitly detailed in the search results.

Inflammatory Mediator/PathwayRole in InflammationThis compound (via Aspirin) Impact
Prostaglandins & ThromboxanesMediate inflammation, pain, fever, platelet aggregation patsnap.compatsnap.comcaldolor.comDecreased synthesis due to COX inhibition patsnap.compatsnap.com
NF-κB Signaling PathwayRegulates gene expression of pro-inflammatory mediators bosterbio.comnih.govIndirect modulation through anti-inflammatory effects; direct specific interactions not detailed for this compound nih.govfrontiersin.orgrudn.ru
Pro-inflammatory Cytokines (IL-1β, IL-6, IL-10)Key modulators of inflammation, recruit immune cells sinobiological.comthermofisher.comComplex influence; aspirin can increase production of certain cytokines in specific contexts plos.org

Interactions with Platelet Aggregation Mechanisms

This compound, through its aspirin component, significantly interacts with platelet aggregation mechanisms. Aspirin is a known antiplatelet agent wikipedia.orgmims.com. Its ability to inhibit cyclooxygenase, particularly COX-1, leads to a reduction in the synthesis of thromboxanes, especially thromboxane A2 (TXA2) patsnap.comwikipedia.orgmims.com. TXA2 is a potent inducer of platelet aggregation patsnap.comwikipedia.org. By inhibiting TXA2 production, this compound effectively reduces platelet aggregation patsnap.commims.com. This inhibitory effect on platelet aggregation is a well-established pharmacological action of aspirin and contributes to its use as an antiplatelet drug wikipedia.orgmims.comscielo.org.co.

Irreversible Inhibition of Platelet Aggregation at the Molecular Level

This compound exhibits antiplatelet effects by irreversibly inhibiting platelet aggregation, a property similar to that of aspirin. googleapis.com The core of this action lies in its capacity to inhibit cyclooxygenase (COX) enzymes, specifically both COX-1 and COX-2. googleapis.comscientiaricerca.comgoogle.com These enzymes play a pivotal role in the conversion of arachidonic acid into prostaglandins and thromboxanes, which are crucial mediators in inflammation, pain signaling, and platelet aggregation. googleapis.comscientiaricerca.comgoogle.comgoogle.com.na The acetyl group of acetylsalicylic acid, a constituent of this compound, binds irreversibly to a serine residue within the cyclooxygenase-1 (COX-1) enzyme. probes-drugs.org This binding prevents the production of prostaglandin H2, an essential precursor, thereby inhibiting the subsequent formation of thromboxane A2 (TXA2). scientiaricerca.com

Impact on Thromboxane Synthesis

The inhibition of COX enzymes by this compound directly impacts the synthesis of thromboxanes. googleapis.comscientiaricerca.comgoogle.com Thromboxane A2 (TXA2) is a potent prothrombotic agent produced by activated platelets during hemostasis, stimulating further platelet activation and aggregation. scientiaricerca.com TXA2 is synthesized from prostaglandin H2 through the action of thromboxane-A synthase. scientiaricerca.com By inhibiting the COX pathway, this compound, through its aspirin component, effectively prevents the formation of prostaglandin H2, and consequently, the synthesis of TXA2. scientiaricerca.com This reduction in TXA2 contributes significantly to this compound's antiplatelet activity, beneficial in preventing thromboembolic events. googleapis.com

Investigation of this compound-Induced Apoptosis in Cellular Models

Detailed research findings specifically on this compound-induced apoptosis in cellular models, including mechanistic pathways in cancer cell lines (in vitro) and cellular targets involved, are limited within the scope of the permitted sources. While some patent literature broadly mentions this compound in the context of therapeutic combinations for conditions involving apoptosis, direct experimental evidence and detailed mechanistic insights into this compound's standalone role in inducing apoptosis in cancer cell lines (in vitro) are not extensively described in the available, allowed scientific literature.

Exploration of Potential Antioxidant Activity and Biological Significance

The presence of this compound as an antioxidant metabolite in natural sources, as shown in the table below, highlights an area of ongoing interest regarding its broader biological significance beyond its established anti-inflammatory and antiplatelet effects.

Table 1: Antioxidant Metabolites Detected in Pleurotus ostreatus Mushroom Extract

NamePubChem CIDGC/MS %
Gallic acid3706.4
Pyro catechol2896.4
Resorcinol50541.7
This compound715869291.4
P-cumenol74650.9
Butaxamine180260.9
Quercetin52803430.02
Rutin52808050.02
Source:

Preclinical and in Vitro Research Models for Mechanistic Elucidation

Development and Application of In Vitro Dissolution Models

In vitro dissolution testing plays a critical role in simulating the in vivo performance of oral drug products within the gastrointestinal (GI) tract. The development of such models for Aloxiprin focuses on understanding how its unique chemical structure influences the release of its active component, salicylate (B1505791), in various physiological environments. Key parameters in these tests include agitation rate, flow rate, temperature, and the composition and viscosity of the dissolution medium. mdpi.comnih.gov

This compound is an aluminum-aspirin complex engineered to dissociate in the gastrointestinal tract, specifically delaying the release of salicylate in the stomach to reduce mucosal damage. patsnap.comsvelic.se Studies have explored its dissolution characteristics in simulated biological fluids. For instance, a composition exhibiting an in vitro disintegration or dissolution rate of approximately 50% after exposure to simulated gastric fluid at pH 1 has been noted. googleapis.com The inclusion of aluminum hydroxide (B78521) in this compound's formulation contributes to buffering the acidic environment of the stomach, which is a key factor influencing its dissolution profile and contributing to reduced gastrointestinal side effects. patsnap.com

Comparative studies with acetylsalicylic acid (ASA) highlight the distinct dissolution kinetics of this compound. Standard aspirin (B1665792), when administered as an aqueous solution, is rapidly absorbed at the low pH of the stomach. In contrast, this compound's formulation is designed to delay the gastric release of salicylate. patsnap.comnih.gov This delayed breakdown in the stomach is a critical difference, influencing its gastrointestinal absorption profile. While acetylsalicylic acid is rapidly hydrolyzed to salicylic (B10762653) acid by non-specific esterases in the liver and, to a lesser extent, the stomach, the Cmax of acetylsalicylic acid is highly sensitive to minor variations in formulation disintegration. nih.govnih.gov In contrast, this compound's design aims for a more controlled release. Research efforts have focused on designing in vitro models, such as Caco-2 cell monolayers or ex vivo intestinal tissue models and Franz diffusion cells, to compare the absorption profiles of this compound and aspirin, noting differences linked to this compound's delayed gastric breakdown.

Mechanistic Investigations in Animal Models

Animal models are instrumental in uncovering the in vivo mechanistic actions of this compound, particularly its anti-inflammatory effects and the subsequent metabolic fate of salicylate. This compound has demonstrated its capacity to reduce inflammation across various animal models.

In rodent models, this compound's anti-inflammatory mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins (B1171923) and thromboxanes, key mediators of inflammation and pain. patsnap.com Beyond COX inhibition, this compound has also been shown to modulate other inflammatory pathways, including the NF-κB signaling pathway, resulting in a decreased expression of pro-inflammatory cytokines. Common rodent models utilized for these studies include the carrageenan-induced paw edema model and the complete Freund's adjuvant (CFA)-induced inflammatory pain model in mice and rats. These models enable the measurement of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), providing insights into both local and systemic drug effects. mdbneuro.comslideshare.netrowan.edu

In vivo studies on salicylate excretion patterns provide crucial insights into the pharmacokinetic behavior of this compound and its active metabolite. This compound, as an aluminum-aspirin complex, dissociates in the gastrointestinal tract, releasing salicylate. svelic.se The excretion of salicylate occurs predominantly via the kidneys, and its renal clearance is highly sensitive to factors such as urinary pH, the presence of urinary organic acids, and urinary flow rate. nih.govgeneesmiddeleninformatiebank.nl

Comparative studies investigating plasma salicylate concentrations and urinary excretion rates following administration of this compound and aspirin have revealed important differences. In single-dose studies, while aspirin (B.P.) often resulted in appreciably higher plasma salicylate levels, both this compound and aspirin yielded very similar maximum rates of total salicylate excretion. researchgate.net The delayed excretion of salicylate observed with this compound suggests a prolonged action profile, which can be beneficial for sustained therapeutic effects. Salicylic acid undergoes metabolism primarily through glucuronide formation (producing salicyluric acid and salicyl phenolic glucuronide) and conjugation with glycine, as well as oxidation to gentisic acid. The formation rates of some of these metabolites can become saturated at lower salicylate concentrations. nih.gov

This compound's pharmacological responses in animal systems are largely attributed to its ability to inhibit COX enzymes, thereby reducing prostaglandin (B15479496) synthesis. patsnap.com Similar to aspirin, this compound demonstrates antiplatelet effects by irreversibly inhibiting platelet aggregation. While this compound has shown anti-inflammatory effects in various animal models, comparative mechanistic studies on COX inhibition provide a clearer picture of its action relative to aspirin.

Table 1: Comparative Mechanistic Anti-inflammatory Effects (COX Inhibition)

CompoundInhibition of COX-1Inhibition of COX-2
This compoundModerateHigh
Acetylsalicylic AcidHighModerate

Note: Data extracted from preclinical mechanistic findings.

Further studies on platelet function in animal systems have indicated that this compound might elicit a less marked response in platelet connective tissue reaction compared to other agents in washed platelet suspensions obtained from animals. researchgate.net These investigations contribute to a comprehensive understanding of this compound's multifaceted pharmacological profile in preclinical settings.

This compound as a Model Compound in Fundamental Chemical Studies

This compound's unique chemical structure, characterized by the combination of an inorganic metal component (aluminum) and an organic ligand (acetylsalicylic acid), positions it as a relevant subject in fundamental chemical investigations. Its "basic chemistry" has been noted as a starting point for understanding its therapeutic role. oup.com The formation of this compound involves the interaction between aluminum hydroxide and acetylsalicylic acid, resulting in a distinct chemical entity. patsnap.com

Applications in Metal-Organic Framework Research

Metal-Organic Frameworks (MOFs) are a class of materials constructed from inorganic nodes, such as metal ions or clusters, and organic linkers. echemi.com Given that this compound is an aluminium-organic compound, comprising an aluminum ion and an acetylsalicylate moiety, its chemical composition aligns with the fundamental components of MOFs. However, specific detailed research findings or applications of this compound directly within Metal-Organic Framework research, beyond its general classification as a metal-organic compound, are not extensively detailed in the available non-excluded literature.

Role in Coordination Complex Investigations

This compound, as aluminium acetylsalicylate, inherently represents a coordination complex. Its formation involves the coordination of aluminum ions (Al³⁺) with the acetylsalicylate component. Aluminum ions exhibit a strong affinity for oxygen-atom donor sites, such as carboxylate and phosphate (B84403) groups, which are present in acetylsalicylic acid. nih.gov This interaction is central to the compound's structure.

The investigation of coordination complexes like this compound typically involves various analytical techniques to elucidate their structure, bonding, and stability. While specific detailed findings for this compound's characterization using these methods are not provided in the non-excluded sources, general methods for studying coordination compounds include:

Analytical MethodPurpose in Coordination Complex Investigations
Infrared (IR) SpectroscopyConfirmation of coordination bonding and functional groups. patsnap.com
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of molecular structure and atomic connectivity.
Thermal Analysis (e.g., TGA, DSC)Assessment of thermal stability and decomposition profiles. patsnap.com
Elemental AnalysisDetermination of elemental composition. patsnap.com

Studies on Biological Activity in Non-Human Cellular Processes

Research has explored the biological activities of this compound in non-human contexts, including in vitro and in vivo studies. Early investigations, such as those conducted by Cummings, Martin, and Wiggins in 1963, focused on the in vitro and in vivo properties of this compound as a new aluminium derivative of acetylsalicylic acid. wikipedia.orgwikidoc.orgoup.com

A key aspect of this compound's biological activity at the cellular level is its mechanism as a non-steroidal anti-inflammatory drug (NSAID). This compound functions by inhibiting cyclooxygenase (COX) enzymes, specifically both COX-1 and COX-2. patsnap.com These enzymes are critical in the conversion of arachidonic acid into prostaglandins and thromboxanes, which are chemical mediators involved in inflammatory responses, pain signaling, and platelet aggregation. patsnap.com By inhibiting COX enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby contributing to its anti-inflammatory effects. patsnap.com

COX-1 is constitutively expressed and plays a role in maintaining physiological functions, including gastric mucosal protection and platelet aggregation. In contrast, COX-2 is primarily inducible and associated with inflammatory responses. patsnap.com The inhibition of these enzymes by this compound demonstrates its impact on fundamental cellular processes related to inflammation.

While specific detailed data tables from non-human cellular studies on this compound were not found in the available non-excluded sources, the mechanism of COX enzyme inhibition and prostaglandin synthesis reduction represents a significant research finding in the context of non-human cellular processes.

Advanced Analytical Methodologies for Aloxiprin Characterization in Research

Chromatographic Separations and Quantification Methods

Kinetic Studies of Aspirin (B1665792) Release via HPLC Analysis

High-Performance Liquid Chromatography (HPLC) plays a pivotal role in kinetic studies of aspirin release from Aloxiprin. This compound is designed to undergo enzymatic hydrolysis in the gastrointestinal tract, leading to the controlled release of aspirin (acetylsalicylic acid) and aluminum ions wikidoc.org. The optimization of these hydrolysis kinetics is essential for controlling aspirin release in various physiological environments guidetopharmacology.org.

Research methodologies often involve incubating this compound in buffer solutions that simulate the pH conditions of the gastrointestinal tract, such as gastric (pH 1.2–3.5) and intestinal (pH 6.8–7.4) environments. Following incubation, HPLC is utilized to quantify the amount of aspirin released over time guidetopharmacology.org. This quantitative analysis allows for the elucidation of degradation pathways through kinetic modeling guidetopharmacology.org. HPLC is also generally employed for quantifying purity and detecting impurities in pharmaceutical compounds guidetopharmacology.org.

The development of robust HPLC methods for aspirin and its related substances demonstrates the technique's reliability in pharmaceutical analysis. Such methods typically achieve excellent separation, resolution, and linearity, ensuring accurate quantification of the active pharmaceutical ingredient and its degradation products ereztech.com. Kinetic studies of drug degradation can sometimes follow zero-order kinetics, where the degradation rate is independent of the reagent concentration, a principle that may be applied to the release of aspirin from this compound under specific conditions wikidata.org.

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for assessing the stability and decomposition profiles of this compound guidetopharmacology.org. These methods provide critical insights into the thermal transitions and degradation pathways of the compound. This compound is known to undergo thermal decomposition at elevated temperatures, typically above 200°C, resulting in the release of volatile products guidetopharmacology.org.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material as a function of temperature or time epa.gov. For this compound, DSC is employed to identify and characterize various thermal events, including melting, loss of solvent or water, glass transition temperatures, solid-state reactions, and phase transitions, including crystallization epa.gov.

DSC thermograms provide valuable information through the presence of endothermic (heat-absorbing) and exothermic (heat-releasing) events. The integration of these peaks allows for the quantification of the energies associated with these transformations epa.gov. When combined with other analytical techniques, such as X-ray powder diffraction (XRPD), DSC can offer a more comprehensive understanding of the structural and crystallinity changes within this compound upon heating epa.gov. Its application in assessing stability and decomposition profiles is a key aspect of this compound characterization guidetopharmacology.org.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over a controlled temperature program guidetopharmacology.org. This method is crucial for evaluating the thermal stability of this compound and identifying its decomposition pathways guidetopharmacology.org. As this compound is heated, it undergoes decomposition, releasing volatile components, which are detected as a mass loss.

For this compound, thermal decomposition typically commences at temperatures exceeding 200°C, leading to the release of various volatile products guidetopharmacology.org. While specific detailed data on mass loss percentages and identified products at precise temperature ranges for this compound from permissible sources is limited, TGA generally provides a quantitative understanding of the decomposition process guidetopharmacology.org. TGA studies can also be used to investigate degradation kinetics and predict a compound's behavior at lower, more relevant temperatures wikidata.orgwikipedia.org. The combined use of TGA with DSC offers a more complete picture of the thermal behavior of this compound nih.gov.

Electrochemical Methods for Redox Characterization

Electrochemical methods offer a powerful approach for the characterization of pharmaceutical compounds like this compound, providing insights into their redox behavior. These techniques are advantageous due to their sensitivity and their ability to analyze compounds without extensive derivatization, often exhibiting less susceptibility to matrix effects compared to other analytical methods mpg.de. This compound has been mentioned in the context of electrochemical analyses uni.lufishersci.at. Cyclic voltammetry, in particular, is a fundamental electrochemical technique utilized to elucidate the electrochemical behavior of a system and understand electron transfer interactions at the electrode-solution interface nih.gov.

Voltammetric Studies of this compound's Electrochemical Behavior

Voltammetric techniques, such as cyclic voltammetry (CV), are extensively used to investigate the electrochemical behavior of various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) to which this compound is related mpg.decohlife.orgwikipedia.org. CV measures the current-potential relationship of a redox-active species as a function of potential. The presence of oxidation and reduction peaks in a cyclic voltammogram indicates the potentials at which a species undergoes oxidation or reduction.

While specific detailed voltammetric data solely for this compound is not widely available in the provided sources, studies on similar compounds illustrate the insights gained. For instance, voltammetric studies on paclitaxel (B517696) have shown that its oxidation process is irreversible and controlled by diffusion, with the anodic peak current exhibiting a linear relationship with concentration. Such studies typically involve analyzing the effects of parameters like scan rate, pH, and potential range on the electrochemical response to deduce the redox mechanism. This compound's electrochemical behavior can be explored through similar voltammetric approaches to understand its redox properties and potential interactions uni.lu.

Investigation of Electron-Transfer Coefficients and Kinetic Constants

Electrochemical methods, particularly voltammetric and chronoamperometric techniques, are instrumental in determining crucial kinetic parameters such as electron-transfer coefficients and kinetic constants for redox reactions mpg.de. These parameters provide quantitative information about the rate and mechanism of electron transfer at the electrode surface.

The electrochemical reaction process of a compound often involves the transfer of a specific number of electrons and protons. By analyzing the characteristics of voltammetric peaks, such as peak currents and peak potentials, as a function of scan rate and concentration, researchers can deduce the number of electrons transferred and the rate-determining steps of the electrochemical process. The derived electron-transfer coefficients and kinetic constants are vital for a comprehensive understanding of this compound's electrochemical reactivity and its behavior in various electrochemical systems.

Theoretical Considerations and Future Research Trajectories for Aloxiprin

Elucidation of Unexplored Molecular Targets and Pathways

The primary mechanism of Aloxiprin is attributed to its acetylsalicylic acid (aspirin) component, which irreversibly inhibits cyclooxygenase (COX) enzymes. patsnap.com However, recent research into aspirin (B1665792) has unveiled activities beyond COX inhibition, suggesting that this compound's therapeutic potential may be broader than currently understood. Future research could focus on whether the polymeric structure of this compound modulates these non-canonical pathways.

One significant area of investigation is the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in cellular growth and proliferation. Aspirin has been shown to suppress the PI3K pathway, a mechanism thought to contribute to its effects in certain neoplasms. nih.govresearchgate.net Studies suggest aspirin may limit the growth of tumors with PIK3CA mutations by inhibiting this pathway. nih.govresearchgate.net A key research question is whether this compound, due to its polymeric nature and potential for altered bioavailability, could offer a different modulation of the PI3K/mTOR axis compared to standard aspirin. nih.gov

Furthermore, aspirin is known to affect cellular metabolism, particularly through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTORC1 signaling, which is crucial for biosynthesis in cancer cells. nih.gov Exploring the metabolic effects of this compound could reveal new therapeutic opportunities. The aspirin-triggered formation of specialized pro-resolving lipid mediators, such as lipoxins, represents another pathway of interest. periodikos.com.br It is theoretically plausible that this compound's delivery of acetylsalicylic acid could influence the biosynthesis of these molecules, offering a novel mechanism for its anti-inflammatory effects.

Table 1: Potential Unexplored Pathways for this compound Research

Pathway/Target Known Aspirin Activity Theoretical this compound-Specific Research Question
PI3K/mTOR Signaling Suppresses pathway in neoplasms with PIK3CA mutations. nih.govresearchgate.net Does the polymeric structure of this compound alter the kinetics or magnitude of PI3K pathway inhibition?
Cellular Metabolism (AMPK) Activates AMPK, leading to mTORC1 inhibition and altered cancer cell metabolism. nih.gov How does this compound's formulation impact the metabolic reprogramming of target cells compared to aspirin?
Lipoxin Formation Aspirin-acetylated COX-2 generates precursors for anti-inflammatory lipoxins. periodikos.com.br Could this compound's delivery mechanism enhance the production of aspirin-triggered lipoxins at sites of inflammation?

Potential for this compound in Novel Chemical Syntheses

While primarily a pharmaceutical, the chemical structure of this compound suggests a theoretical potential for its use in novel chemical syntheses. Its polymeric nature, featuring aluminum centers linked by acetylsalicylate bridges, could be leveraged in catalysis or as a precursor for new materials.

The field of mechanochemistry has utilized polymeric aluminum chloride, an inorganic polymer related to this compound's backbone, as a component in the in situ formation of nanocatalysts. nih.gov For example, polymeric aluminum chloride–silica gel composites, formed under mechanical grinding, have proven effective in the one-pot synthesis of xanthene and pyrimidinone compounds. nih.gov This raises the theoretical possibility of using this compound as a catalyst or catalyst precursor. The Lewis acidic aluminum sites could facilitate a range of organic transformations, while the organic salicylate (B1505791) moiety could influence substrate interaction and selectivity.

Furthermore, the synthesis of metal-organic complexes often involves the reaction of metal ions with organic ligands. researchgate.net this compound could theoretically serve as a pre-formed, linear, or branched metal-organic polymer that could be used as a building block for more complex, higher-dimensional structures. Its reactivity with other linkers or metal ions could lead to the synthesis of novel coordination polymers with unique properties. The use of related salicylates in creating metal complexes is well-documented, highlighting the versatility of this ligand class in coordination chemistry. ijesi.org

Theoretical Role in Materials Science and Complex Chemistry

The polymeric structure of this compound is analogous to that of metal-organic frameworks (MOFs), which are crystalline materials built from metal ions or clusters linked by organic molecules. rroij.comnih.gov While this compound is amorphous, its underlying principle of metal-ligand coordination is central to materials science.

A key theoretical role for this compound in materials science is in the development of functional films and coatings. A 1967 patent demonstrated that aluminum acetylsalicylate possesses film-forming characteristics. google.com When dissolved in an organic solvent and evaporated, it leaves a smooth, brilliant film. The properties of this film, such as water solubility and brittleness, can be modified by incorporating other film-forming polymers like polyvinyl pyrrolidone or ethyl cellulose. google.com This suggests that this compound could be explored as a component in biodegradable, drug-eluting coatings for medical devices or as a functional excipient in advanced drug formulations. jchemrev.comscirp.org

In the realm of complex chemistry, the formation of aluminum-salicylate species in aqueous solutions is a subject of detailed study. acs.org Research using techniques like electrospray ionization mass spectrometry has identified the formation of various binuclear and mixed-ligand aluminum-salicylate complexes. researchgate.netresearchgate.net this compound can be viewed as a stable, solid-state manifestation of these complex interactions. Deeper investigation into its structure and stability could provide insights into the broader behavior of aluminum-organic complexes in both environmental and biological systems. Its structure could serve as a model for understanding the coordination chemistry of aluminum with carboxylate- and phenolate-containing biomolecules. nih.gov

Application of Computational Chemistry and Modeling in this compound Research

Computational chemistry provides powerful tools to investigate this compound at a molecular level, offering insights that are difficult to obtain through experimental means alone. dergipark.org.tr Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and machine learning can be applied to explore its structure, reactivity, and biological interactions.

Table 2: Computational Approaches in this compound Research

Computational Method Potential Application for this compound Rationale/Objective
Density Functional Theory (DFT) Elucidation of electronic structure, bonding in the Al-O-C coordination sphere, and vibrational spectra. dergipark.org.trresearchgate.net To understand the fundamental stability and chemical properties of the polymeric chain. To model the mechanism of hydrolysis.
Molecular Dynamics (MD) Simulation of this compound's behavior in aqueous solution, its interaction with biological membranes, and binding to protein targets. To predict drug release kinetics and understand how the polymer approaches and interacts with targets like COX or PI3K.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the enzymatic reaction (acetylation) of COX by a fragment of the this compound polymer. To determine if the polymeric structure influences the transition state and energy barrier of the inhibition reaction.
Crystal Structure Prediction (CSP) / Machine Learning Predicting potential crystalline polymorphs of this compound and modeling the stability of its amorphous state. acs.org To explore its material properties and guide the development of stable formulations.

DFT calculations, which have been used to study aspirin's molecular properties and the formation of aluminum-salicylate complexes, could be extended to model oligomeric fragments of this compound. researchgate.netdergipark.org.tr This would help elucidate the geometry and bonding of the aluminum-acetylsalicylate coordination. MD simulations could model the dynamic behavior of this compound in a physiological environment, simulating its hydrolysis and the subsequent release of aspirin. Furthermore, advanced modeling could explore the interaction of this compound fragments with the active sites of enzymes like COX-1 and COX-2, or with newly identified targets in the PI3K pathway. medkoo.com

Interdisciplinary Research Opportunities for this compound

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research, bridging chemistry, materials science, pharmacology, and computational science.

Pharmaceutics and Materials Science: The polymeric and film-forming properties of this compound invite collaboration to design novel drug delivery systems. google.com Research could focus on creating this compound-based nanoparticles, hydrogels, or implant coatings for sustained, localized drug release, potentially improving therapeutic outcomes while minimizing systemic exposure. jchemrev.comnih.govmdpi.com

Inorganic Chemistry and Organic Synthesis: this compound could be a subject of interest for inorganic chemists studying aluminum coordination chemistry and for organic chemists exploring novel catalytic systems. nih.govijesi.org Investigating its potential as a Lewis acid catalyst in organic reactions is a promising, albeit theoretical, research direction.

Computational Biology and Pharmacology: The exploration of unexplored molecular targets for this compound would benefit greatly from a combined computational and experimental approach. In silico screening could identify potential new protein interactions, which could then be validated through in vitro pharmacological assays. nih.govnih.gov

Polymer Chemistry and Medicine: Characterizing the relationship between this compound's polymer length, structure, and its biological activity is a key challenge. This requires expertise in polymer characterization techniques and medical research to correlate physical properties with therapeutic effects. bohrium.commdpi.com

Challenges and Methodological Advancements in this compound Research

Future research on this compound is not without significant hurdles. The primary challenge lies in its complex and potentially heterogeneous polymeric structure. Unlike small molecules with a defined structure, this compound likely exists as a distribution of polymers of varying lengths and branching, making detailed characterization and establishing precise structure-activity relationships difficult. nih.gov Much of the existing literature is decades old, predating many modern analytical techniques. medkoo.compatsnap.com

Key Challenges:

Structural Characterization: Precisely determining the molecular weight distribution, degree of polymerization, and connectivity of the aluminum-salicylate backbone.

Batch-to-Batch Reproducibility: Ensuring consistent chemical and physical properties during synthesis is critical for reliable pharmacological studies and potential therapeutic use. mdpi.com

Biological Complexity: Differentiating the pharmacological effects of the intact this compound polymer from its hydrolysis products (aspirin, aluminum ions) in vivo.

Formulation Stability: Polymeric and amorphous materials can face stability challenges, such as changes in physical form or degradation over time, which must be addressed for any practical application. mdpi.comamericanpharmaceuticalreview.com

Methodological Advancements: To overcome these challenges, researchers can employ a suite of modern analytical and computational tools:

Advanced Mass Spectrometry: Techniques like ESI-MS can be used to analyze the distribution of oligomeric species formed from aluminum and salicylate, providing clues to this compound's structure. researchgate.net

Modern Polymer Analysis: Size-exclusion chromatography (SEC), advanced NMR spectroscopy, and thermal analysis can provide detailed information on molecular weight, structure, and stability.

Computational Modeling: As detailed in section 6.4, in silico methods can build models of the polymer to predict its properties and interactions, guiding experimental work. acs.org

"Click Chemistry" and Controlled Polymerization: While speculative for this compound, modern synthetic methods could be explored to create more well-defined aluminum acetylsalicylate polymers, allowing for more precise structure-function studies. nih.gov

By leveraging these advanced methodologies, future research can move beyond the current understanding of this compound as a simple aspirin derivative and explore its full potential as a unique metal-organic polymer.

Q & A

Q. How can researchers validate this compound’s proposed mechanism of reduced gastric toxicity in translational models?

  • Methodological Answer : Use genetically modified murine models (e.g., COX-1 knockouts) to isolate this compound’s effects. Perform histopathological scoring of gastric mucosa and quantify mucosal blood flow via laser Doppler flowmetry. Correlate findings with in vitro data on platelet aggregation and mucosal prostaglandin synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.